1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}
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Overview
Description
1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} is a complex organic compound featuring a pyridine ring substituted at the 2 and 6 positions with 3-[(5-hydroxypentyl)amino]but-2-en-1-one groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} typically involves a multi-step process. One common method starts with the preparation of 2,6-diacetylpyridine, which is then subjected to Schiff-base condensation with 3-[(5-hydroxypentyl)amino]but-2-en-1-one under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in redox reactions, catalysis, or other biochemical processes. The hydroxyl and amino groups also allow the compound to form hydrogen bonds and interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypropyl)amino]but-2-en-1-one}
- 1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxybutyl)amino]but-2-en-1-one}
- 1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxyhexyl)amino]but-2-en-1-one}
Uniqueness
1,1’-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one} is unique due to its specific substitution pattern and the presence of both hydroxyl and amino groups. This combination allows for versatile chemical reactivity and the formation of diverse coordination complexes. Its structure also provides the potential for unique biological interactions and therapeutic applications.
Properties
CAS No. |
89985-49-9 |
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Molecular Formula |
C23H35N3O4 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-(5-hydroxypentylamino)-1-[6-[3-(5-hydroxypentylamino)but-2-enoyl]pyridin-2-yl]but-2-en-1-one |
InChI |
InChI=1S/C23H35N3O4/c1-18(24-12-5-3-7-14-27)16-22(29)20-10-9-11-21(26-20)23(30)17-19(2)25-13-6-4-8-15-28/h9-11,16-17,24-25,27-28H,3-8,12-15H2,1-2H3 |
InChI Key |
VPMFHANRAZQCMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=NC(=CC=C1)C(=O)C=C(C)NCCCCCO)NCCCCCO |
Origin of Product |
United States |
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